molecular formula C9H8FNO4 B1438711 Methyl 3-fluoro-4-methyl-5-nitrobenzoate CAS No. 1057652-89-7

Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Cat. No.: B1438711
CAS No.: 1057652-89-7
M. Wt: 213.16 g/mol
InChI Key: DHIQHVJXYJGBAI-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-fluoro-4-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-4-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQHVJXYJGBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656054
Record name Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057652-89-7
Record name Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Procedure for diazotization and fluorination of amino-nitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Diazotization and Fluorination of Amino-Nitrobenzoates

Executive Summary

The conversion of amino-nitrobenzoates to their fluorinated counterparts is a pivotal transformation in medicinal chemistry, particularly for synthesizing bioisosteres and modulating metabolic stability. However, this reaction presents a "perfect storm" of synthetic challenges: the amino group is severely deactivated by the electron-withdrawing nitro and ester moieties, making standard diazotization (NaNO₂/HCl) sluggish or ineffective. Furthermore, the resulting diazonium species are thermally unstable and prone to violent decomposition.[1]

This guide provides two field-validated protocols to overcome these barriers:

  • Method A (Classic Balz-Schiemann): A robust isolation route using tetrafluoroborate salts, optimized for purity.

  • Method B (Modern One-Pot): A scalable HF-Pyridine (Olah’s Reagent) protocol designed for throughput and yield.

Mechanistic Insight & Reaction Design

The Deactivated Amine Challenge

In amino-nitrobenzoates (e.g., Methyl 2-amino-5-nitrobenzoate), the amine lone pair is delocalized into the nitro-aromatic system. Consequently, the amine is weakly basic (


 often < 1), rendering it insoluble in dilute mineral acids. Standard aqueous diazotization fails because the equilibrium concentration of the free amine available to react with the nitrosonium ion (

) is negligible.

Strategic Solution:

  • Solvent System: Use concentrated sulfuric acid or glacial acetic acid to solubilize the substrate.

  • Nitrosating Agent: Use Nitrosyl Sulfuric Acid (generated in situ or pre-formed) which provides a higher concentration of the active electrophile (

    
    ) compared to aqueous nitrite.
    
Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition from the deactivated amine to the stable tetrafluoroborate intermediate.

DiazotizationMechanism Amine Amino-Nitrobenzoate (Deactivated Nucleophile) DiazoniumHSO4 Diazonium Bisulfate (Unstable Intermediate) Amine->DiazoniumHSO4 Diazotization (< 5°C) Nitrosyl Nitrosyl Sulfuric Acid (NaNO₂ + H₂SO₄) Nitrosyl->DiazoniumHSO4 DiazoniumBF4 Diazonium Tetrafluoroborate (Stable Solid) DiazoniumHSO4->DiazoniumBF4 Precipitation HBF4 HBF₄ / NaBF₄ (Counter-ion Exchange) HBF4->DiazoniumBF4 Product Fluoro-Nitrobenzoate (Target) DiazoniumBF4->Product Controlled Pyrolysis SideProduct Phenols / Biaryls (Impurities) DiazoniumBF4->SideProduct H₂O / Radical Coupling Heat Thermal Decomposition (Δ, -N₂) Heat->Product

Caption: Mechanistic pathway for the conversion of deactivated amino-nitrobenzoates to fluoro-analogs via the Balz-Schiemann route.

Safety Assessment (Critical)

WARNING: This protocol involves High Hazard chemicals.

  • Hydrofluoric Acid (HF): Even in complexed forms (HF-Pyridine), HF is a contact poison causing deep tissue necrosis and systemic toxicity. Calcium gluconate gel must be instantly accessible.

  • Diazonium Salts: Dry nitro-substituted diazonium tetrafluoroborates are shock-sensitive explosives. Never grind them. Use plastic/Teflon spatulas only.

  • Venting: The fluorination step releases stoichiometric quantities of

    
     and 
    
    
    
    gas. Ensure reaction vessels are connected to a caustic scrubber.

Protocol A: The Modified Balz-Schiemann (Isolation Route)

Best for: High purity requirements, gram-scale synthesis, and removing trace metal impurities.

Substrate: Methyl 2-amino-5-nitrobenzoate Target: Methyl 2-fluoro-5-nitrobenzoate

Reagents:
  • Substrate (10 mmol)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sulfuric Acid (conc.[2]

    
    )
    
  • Fluoroboric Acid (

    
    , 48% aq, 1.5 eq) or Sodium Tetrafluoroborate (
    
    
    
    )
Step-by-Step Procedure:
  • Solubilization (The "Deactivated" Fix):

    • In a round-bottom flask, dissolve 10 mmol of Methyl 2-amino-5-nitrobenzoate in 15 mL of concentrated

      
      .
      
    • Note: If the amine is stubborn, warm gently to 40°C then cool back to 0°C. The solution must be homogeneous.

  • Diazotization:

    • Cool the sulfuric acid solution to 0–5°C using an ice/salt bath.

    • Dropwise add a solution of

      
       (12 mmol) in minimal concentrated 
      
      
      
      (prepared separately by adding nitrite to acid at 0°C).
    • Observation: The mixture will turn viscous and yellow/orange. Stir for 1 hour at 0-5°C.

    • Validation: Check for excess nitrous acid using starch-iodide paper (instant blue/black).

  • Counter-ion Exchange (Precipitation):

    • Pour the diazonium mixture slowly into a vigorously stirred solution of

      
       (48% aq, 15 mL) mixed with crushed ice (20 g).
      
    • Critical: The diazonium tetrafluoroborate salt should precipitate as a pale solid.

    • Filter the solid using a sintered glass funnel (plastic spatula only!).

    • Wash sequentially with: Cold water (2x), Cold Methanol (1x), and Diethyl Ether (2x).

    • Safety: Air dry with high airflow for 10-15 mins. DO NOT OVEN DRY.

  • Thermal Decomposition (Fluorination):

    • Transfer the solid to a flask connected to a reflux condenser and a gas outlet (scrubber).

    • Solvent: Use 1,2-dichlorobenzene or perform neat (if scale < 5g).

    • Heat the system slowly.[3] Decomposition typically begins around 100–110°C .

    • Observation: Evolution of white fumes (

      
      ) and gas (
      
      
      
      ).
    • Once gas evolution ceases, heat for an additional 15 mins.

  • Workup:

    • Remove solvent (if used) via vacuum distillation.

    • Recrystallize the residue from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: One-Pot HF-Pyridine Method (Olah's Reagent)

Best for: Scalability, speed, and substrates where the diazonium salt is too unstable to isolate.

Reagents:
  • Substrate (10 mmol)

  • HF-Pyridine (70% HF, ~2 mL/mmol) - Handle with extreme caution

  • Sodium Nitrite (

    
    , 1.2 eq)
    
Step-by-Step Procedure:
  • Setup:

    • Use a Teflon (PFA/FEP) or Polypropylene vessel . Glass is etched by HF.

    • Charge the vessel with HF-Pyridine (20 mL) and cool to 0°C .

  • Addition:

    • Add the amino-nitrobenzoate (10 mmol) to the cooled HF-Pyridine. Stir until dissolved.

    • Add dry

      
       (12 mmol) in small portions over 20 minutes.
      
    • Note: This generates

      
       and 
      
      
      
      in situ. Control exotherm to keep T < 10°C.
  • Reaction:

    • Stir at room temperature for 30 minutes.

    • Heat the mixture to 50–60°C for 1 hour.

    • Mechanism:[3][4][5][6][7][8][9][10] The diazonium fluoride species forms and decomposes immediately in the solution phase, preventing the accumulation of explosive intermediates.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice/water (100 g).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash organic layer with saturated

      
       (carefully, CO2 evolution!) to neutralize HF.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting & Optimization

The following table summarizes common failure modes and their scientific resolutions.

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete diazotization due to amine deactivation.Switch from aqueous acid to Nitrosyl Sulfuric Acid (Protocol A) to increase electrophilicity.
Tarry/Black Product Decomposition temperature too high or uncontrolled exotherm.Use a solvent (1,2-dichlorobenzene) during decomposition to act as a heat sink.
Explosion/Pop Drying the diazonium salt too aggressively.Never use heat to dry the salt. Use air-flow only. Keep salt slightly damp with ether if immediate use is planned.
No Precipitation Diazonium salt is too soluble in water.Add NaBF₄ (solid) to the aqueous mixture to salt-out the product (Common ion effect).

References

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 1927, 60(5), 1186–1190.
  • Olah, G. A.; Welch, J. T.; Vankar, Y. D. "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry, 1979 , 44(22), 3872–3881. Link

  • Doyle, M. P.; Bryker, W. J. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Fluorides from Arylamines." Journal of Organic Chemistry, 1979, 44(9), 1572.
  • BenchChem Technical Support. "Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate." BenchChem, 2025 .[7][11] Link (Specific insights on nitro-aniline handling).

  • Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011, 473, 470–477.

Sources

Application Note: Precision Synthesis of Fluorobenzoates via Nitrosyl Tetrafluoroborate-Mediated Diazotization

Author: BenchChem Technical Support Team. Date: February 2026


) in Benzoate Fluorination

Executive Summary & Strategic Rationale

The incorporation of fluorine into benzoate scaffolds is a pivotal transformation in medicinal chemistry, often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity (


). While traditional Balz-Schiemann conditions (aqueous 

) are effective for simple substrates, they often fail with lipophilic, acid-sensitive, or hydrolytically unstable esters.

Nitrosyl tetrafluoroborate (


)  offers a superior, anhydrous alternative. As a commercially available source of the nitrosonium cation (

) and the non-nucleophilic tetrafluoroborate anion (

), it allows for the "one-pot" diazotization and fluorination of aminobenzoates (anthranilic acid derivatives) in organic solvents.

Key Advantages of the


 Protocol: 
  • Anhydrous Conditions: Prevents hydrolysis of the benzoate ester moiety.

  • Homogeneity: Soluble in organic solvents (MeCN, DCM), ensuring consistent kinetics for lipophilic substrates.

  • cleaner Profiles: Avoids the formation of phenolic side-products common in aqueous diazonium chemistry.

Mechanistic Insight: The Anhydrous Balz-Schiemann Pathway

The transformation proceeds via two distinct phases: Nitrosation/Diazotization and Fluorodediazoniation . Unlike aqueous methods where the active nitrosating agent (


) is in equilibrium, 

provides a direct electrophilic attack by

.
Reaction Pathway Diagram

G Substrate Ethyl 2-aminobenzoate (Nucleophilic Amine) Intermediate1 N-Nitroso Intermediate Substrate->Intermediate1 Electrophilic Attack (NO+) Reagent NOBF4 (Nitrosonium Source) Reagent->Intermediate1 DiazoSalt Diazonium Tetrafluoroborate Salt [Ar-N2]+ [BF4]- Intermediate1->DiazoSalt -H2O (scavenged) Transition Transition State (Aryl Cation/Radical) DiazoSalt->Transition Thermal Decomposition (Δ) Product Ethyl 2-fluorobenzoate (Target) Transition->Product Fluorine Recombination Byproducts N2 (Gas) + BF3 Transition->Byproducts

Figure 1: Mechanistic pathway for the conversion of aminobenzoates to fluorobenzoates using


.
Critical Causality[1]
  • Counter-ion Control: The

    
     anion is non-nucleophilic but acts as the fluorine source during the thermal decomposition step. Its close ion-pairing in non-polar solvents (like DCM) is critical for yield.
    
  • Temperature Gating: The diazonium salt is stable at -10°C but decomposes at elevated temperatures. This "thermal gate" allows researchers to wash away impurities before triggering the fluorination.

Detailed Experimental Protocol

Target Synthesis: Ethyl 2-fluorobenzoate from Ethyl 2-aminobenzoate. Scale: 10 mmol (Adaptable).

Reagents & Equipment Table
Reagent / EquipmentSpecificationRole
Ethyl 2-aminobenzoate>98% PuritySubstrate
Nitrosyl Tetrafluoroborate (

)
95%+, stored at 4°CNitrosating Agent
Dichloromethane (DCM)Anhydrous, degassedSolvent
o-DichlorobenzeneAnhydrousThermal decomposition solvent
Sodium Sulfate (

)
Granular, anhydrousDrying agent
PTFE-coated stir barMagneticAgitation (Avoid glass abrasion)
Step-by-Step Workflow
Phase 1: Anhydrous Diazotization
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of

    
    .
    
  • Solvation: Dissolve Ethyl 2-aminobenzoate (1.65 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to -10°C using an ice/salt bath.

  • Reagent Addition: Add

    
      (1.28 g, 11 mmol, 1.1 equiv) in one portion.
    
    • Observation Check: The solution should turn pale yellow to orange. A precipitate (the diazonium salt) may begin to form immediately.[1]

    • Why: Adding solid

      
       to the cooled solution controls the exotherm and prevents immediate decomposition.
      
  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C over 30 minutes.

    • Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of the starting aniline. The diazonium salt stays at the baseline.

Phase 2: Isolation (Optional but Recommended)

For maximum purity, isolate the salt. For speed, proceed to Phase 3 via solvent swap.

  • Precipitation: Add cold anhydrous diethyl ether (40 mL) to the reaction mixture to force full precipitation of the diazonium tetrafluoroborate.

  • Filtration: Filter quickly under a blanket of

    
     using a sintered glass funnel. Wash with cold ether.
    
    • Safety: Do not let the salt dry completely on the filter; dry diazonium salts are shock-sensitive explosives. Keep moist or proceed immediately.

Phase 3: Thermal Fluorodediazoniation
  • Solvent Swap: Suspend the damp diazonium salt in o-dichlorobenzene (20 mL).

    • Why: High boiling point solvent allows controlled decomposition without rapid pressure buildup.

  • Decomposition: Heat the mixture to 100°C (oil bath).

    • Observation Check: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding. The solid will dissolve/disappear as it converts to the liquid fluorobenzoate.

    • Endpoint: Heating is continued until gas evolution ceases (approx. 1 hour).

  • Workup: Cool to room temperature. Dilute with DCM (50 mL). Wash with water (2 x 30 mL) to remove boron salts. Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling (Critical)

Working with


 and diazonium salts requires strict adherence to safety protocols.
HazardRisk LevelMitigation Strategy
Explosion HighDiazonium tetrafluoroborates are explosives when dry. Never scrape dry solids. Isolate only if necessary; otherwise, use in-situ solvent swap methods.
Corrosivity High

hydrolyzes to release

and

upon contact with moisture. Use plastic/PTFE ware where possible; handle in a fume hood.
Pressure MediumThe reaction generates stoichiometric

gas. Ensure the system is vented (e.g., through a bubbler) to prevent over-pressurization.

Emergency Protocol:

  • Skin Contact: Wash immediately with water for 15 minutes. Apply Calcium Gluconate gel if HF exposure is suspected.

  • Spill: Neutralize

    
     spills with soda ash (
    
    
    
    ) or lime. Do not use water initially (generates HF gas).

Troubleshooting & Optimization

Issue: Low Yield

  • Cause: Moisture in the solvent.

  • Solution:

    
     is instantly deactivated by water. Ensure DCM is distilled over 
    
    
    
    or passed through activated alumina.

Issue: Incomplete Diazotization

  • Cause: Particle size of

    
    .
    
  • Solution: If the reagent is clumpy, crush it (in a glovebox) before addition. Ensure vigorous stirring.

Issue: Side Products (Phenols)

  • Cause: Traces of water during the heating step.[2]

  • Solution: Ensure the o-dichlorobenzene is anhydrous.[3] Add molecular sieves to the decomposition flask.

References

  • National Institutes of Health (PMC). Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate. [Link]

  • Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination.[4] (Contextual reference for alternative pathways). [Link]

Sources

Hydrolysis conditions for Methyl 3-fluoro-4-methyl-5-nitrobenzoate ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrolysis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Part 1: Strategic Overview & Mechanistic Insight

The hydrolysis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate to its corresponding carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. While ester hydrolysis is a fundamental organic reaction, this specific substrate presents a unique electronic and steric landscape that dictates the choice of reagents.

Structural Analysis & Chemoselectivity

The molecule features a trisubstituted benzene ring with three distinct functionalities affecting reactivity:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). It significantly increases the electrophilicity of the ester carbonyl at 
    
    
    
    , accelerating the rate of hydrolysis compared to unsubstituted benzoates.
  • Fluorine Atom (

    
    ):  Positioned meta to the nitro group and meta to the ester.
    
    • Critical Insight: In many nitro-haloaromatics, base-mediated hydrolysis carries a risk of Nucleophilic Aromatic Substitution (

      
      ), where hydroxide displaces the halogen. However, 
      
      
      
      typically requires the halogen to be ortho or para to the EWG. Since the fluorine here is meta to both the nitro and ester groups, the ring is electronically "safe" from
      
      
      under standard saponification conditions.
  • Methyl Group (

    
    ):  Provides steric bulk ortho to the fluorine and para to the ester. This does not significantly hinder the attack on the remote ester carbonyl but contributes to the molecule's lipophilicity.
    
Solvent Strategy

The substrate is highly lipophilic. Aqueous hydroxide solutions alone will result in a biphasic system with negligible reaction rates. A water-miscible co-solvent (THF or Methanol) is strictly required to solubilize the ester and allow the hydroxide ion contact with the carbonyl center.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the "Gold Standard" for medicinal chemistry (mild, high-yielding). Protocol B is a "Process Scale" alternative (faster, cost-effective).

Protocol A: Mild Lithium Hydrolysis (Recommended)

Best for: Small-scale batches (mg to g), preserving high purity, and avoiding harsh exotherms.

Reagents:

  • Substrate: Methyl 3-fluoro-4-methyl-5-nitrobenzoate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

  • Quench: 1N HCl

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF (10 mL per gram of substrate). Ensure complete dissolution; the solution should be clear yellow/orange.

  • Base Addition: Dissolve

    
     (2.5 equiv) in Water (3.3 mL per gram of substrate). Add this aqueous solution dropwise to the THF mixture at Room Temperature (20–25°C).
    
    • Note: The solution may turn slightly turbid initially but should clarify as the reaction proceeds.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS.[9] The starting material (

      
      ) should disappear, and the acid product (baseline or low 
      
      
      
      ) should appear.
  • Workup (Phase Separation):

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (20 mL).[8]

    • Optional Wash: Wash the basic aqueous layer with Ethyl Acetate (

      
       mL) to remove unreacted neutral impurities. Discard the organic (upper) layer.
      
  • Acidification: Cool the aqueous layer to 0°C on an ice bath. Slowly add 1N HCl with stirring until pH reaches ~2.0.

    • Observation: The product, 3-fluoro-4-methyl-5-nitrobenzoic acid , will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL). Dry under high vacuum at 45°C overnight.
    
Protocol B: Rapid Reflux Hydrolysis (Scale-Up)

Best for: Larger batches (>50g) where reaction speed is critical.

Reagents:

  • Base: Sodium Hydroxide (NaOH) (3.0 equiv, 2M solution)

  • Solvent: Methanol (MeOH)[2]

Procedure:

  • Suspend the ester in MeOH (5 volumes).

  • Add 2M NaOH (3.0 equiv).

  • Heat to Reflux (65°C) for 45–60 minutes.

    • Caution: Do not prolong reflux unnecessarily to avoid any risk of degrading the nitro group.

  • Cool to room temperature. Evaporate MeOH.

  • Redissolve residue in water, acidify with 6M HCl to pH 1–2.

  • Filter and dry as in Protocol A.

Part 3: Visualization & Data

Reaction Mechanism & Workflow

HydrolysisWorkflow Start Methyl 3-fluoro-4-methyl-5-nitrobenzoate Solvent Dissolve in THF/Water (3:1) Start->Solvent Reagent Add LiOH (2.5 eq) Stir RT, 3h Solvent->Reagent Check TLC/LCMS Check (SM Disappeared?) Reagent->Check Check->Reagent No (Wait) Workup1 Evaporate THF Dilute with Water Check->Workup1 Yes Wash Wash with EtOAc (Remove neutrals) Workup1->Wash Acidify Acidify aq. layer (HCl to pH 2) Wash->Acidify Aqueous Phase Filter Filter Precipitate Dry under Vacuum Acidify->Filter Product 3-fluoro-4-methyl-5-nitrobenzoic acid (High Purity Solid) Filter->Product

Figure 1: Step-by-step decision tree for the hydrolysis workflow, ensuring high purity isolation.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Incomplete Conversion Poor solubility of ester.Add more THF or switch to Dioxane. Ensure vigorous stirring.
Dark/Black Reaction Decomposition of Nitro group.Temperature too high (avoid >70°C). Base too concentrated (use LiOH).
No Precipitation at pH 2 Product trapped in oil/emulsion.Extract the acidified aqueous layer with EtOAc, dry over

, and evaporate.[8]
Low Yield Product is water-soluble (unlikely but possible).Saturate aqueous phase with NaCl (brine) before extraction.

Part 4: References

  • Synthesis of 3-Fluoro-4-nitrobenzoic acid (Analogous Chemistry):

    • Title: Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.[7][8][9][10]

    • Source: BenchChem / Open Reaction Database.

  • General Hydrolysis of Nitrobenzoates:

    • Title: m-Nitrobenzoic Acid - Organic Syntheses Procedure (Coll. Vol. 1, p. 391).

    • Source: Organic Syntheses.[3][5]

    • URL:[Link]

  • Commercial Availability of Target Acid:

    • Title: 3-Fluoro-4-methyl-5-nitrobenzoic acid (CAS 400-88-4).[9][11][12]

    • Source: BLD Pharm.[11]

  • Mechanistic Considerations (Hammett Relationships):

    • Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.[13]

    • Source: Semantic Scholar.

    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural characterization of Methyl 3-fluoro-4-methyl-5-nitrobenzoate (MFMNB) using 1H NMR spectroscopy. As a polysubstituted benzene derivative, MFMNB presents a unique spectral signature defined by the interplay between the electron-withdrawing nitro/ester groups and the spin-active fluorine nucleus (


F).

This document moves beyond basic assignment, offering a comparative analysis of solvent effects (CDCl


 vs. DMSO-

) to assist researchers in optimizing resolution for complex mixtures or impurity profiling in drug development pipelines.

Structural Logic & Spin Systems

Before interpreting the spectrum, we must map the magnetic environment. The molecule possesses a 1,3,4,5-tetrasubstituted benzene ring , leaving only two aromatic protons with distinct electronic environments.

Atom Mapping & Coupling Network

The presence of Fluorine-19 (Spin 1/2, 100% natural abundance) creates a heteronuclear coupling network that splits proton signals, acting as a "fingerprint" for regioisomer confirmation.

G cluster_0 Structure Components cluster_1 Proton Signals Core Benzene Core F 3-Fluoro (19F) Spin Active Core->F NO2 5-Nitro Deshielding Core->NO2 Me 4-Methyl (Ar-CH3) Core->Me Ester 1-Ester (COOCH3) Core->Ester H2 H2 (Aromatic) Ortho to F, Ortho to Ester Core->H2 H6 H6 (Aromatic) Ortho to NO2, Ortho to Ester Core->H6 F->H2 Ortho Coupling (3J_HF ~9-10 Hz) F->H6 Meta Coupling (4J_HF ~5-7 Hz) H_Me Ar-CH3 Protons F->H_Me Ortho Coupling (4J_HF ~2 Hz) H_Ester Ester-CH3 Protons

Figure 1: Structural connectivity and heteronuclear coupling network of MFMNB. Note the pervasive influence of the


F nucleus on all proton signals except the distal ester methyl.

Experimental Protocol

To ensure reproducibility, the following protocol emphasizes solute concentration and solvent purity, which are critical for resolving fine hyperfine splitting caused by


F.
Sample Preparation[1]
  • Mass: Weigh 10–15 mg of Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) or DMSO-
    
    
    
    (99.9% D).
    • Note: CDCl

      
       is preferred for resolution; DMSO-
      
      
      
      is required if the sample contains polar impurities or free acid derivatives.
  • Filtration: If undissolved particulates persist, filter through a cotton plug into the NMR tube to prevent line broadening due to magnetic field inhomogeneity.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >10 mg sample)

  • Relaxation Delay (D1): 1.0 s (Standard) -> Increase to 5.0 s for accurate integration of the aromatic protons if quantitative ratio analysis is needed (due to long T1 of protons adjacent to nitro groups).

Spectral Analysis & Assignments

The spectrum is divided into two distinct regions: the aliphatic zone (2.0–4.0 ppm) and the aromatic zone (7.5–9.0 ppm).

The Aromatic Region (Deshielded)

This region contains two protons, H2 and H6. Their chemical shifts are governed by the additivity rules of substituent effects.

  • H6 (Position 6):

    • Environment: Ortho to Nitro (-NO

      
      ), Ortho to Ester (-COOMe).
      
    • Effect: Both groups are strongly electron-withdrawing (deshielding).

    • Prediction: Most downfield signal (~8.4 – 8.6 ppm).

    • Splitting: Appears as a Doublet (d) or broad singlet depending on resolution. The splitting arises from meta-coupling to Fluorine (

      
       Hz).
      
  • H2 (Position 2):

    • Environment: Ortho to Fluorine (-F), Ortho to Ester (-COOMe).

    • Effect: Fluorine causes deshielding, but less than the Nitro group.

    • Prediction: Upfield relative to H6 (~7.7 – 7.9 ppm).

    • Splitting: Distinct Doublet (d) . This is a characteristic ortho-coupling to Fluorine (

      
       Hz).
      
The Aliphatic Region (Shielded)
  • Ester Methyl (-COOCH

    
    ): 
    
    • Shift: ~3.95 ppm.

    • Splitting: Singlet (s) . It is too far (5 bonds) from the Fluorine to show significant coupling.

  • Aromatic Methyl (Ar-CH

    
    ): 
    
    • Shift: ~2.40 – 2.50 ppm (Deshielded benzylic position).

    • Splitting: Doublet (d) . The methyl protons couple to the ortho-Fluorine (

      
       Hz). Note: This fine splitting is often missed on low-field instruments ( <300 MHz), appearing as a singlet.
      

Comparative Data: Solvent Effects

Solvent choice significantly alters chemical shifts (


) in nitro-aromatics due to the "Polarity-Induced Shift." DMSO-

typically causes a downfield shift compared to CDCl

due to stronger intermolecular hydrogen bonding and dipole interactions.
Table 1: Reference Spectral Data (400 MHz)
AssignmentProton TypeMultiplicityCoupling (

in Hz)

(ppm) in CDCl


(ppm) in DMSO-

H6 Ar-HDoublet (d)

8.52 8.65
H2 Ar-HDoublet (d)

7.85 8.01
Ester-Me -OCH

Singlet (s)-3.96 3.92
Ar-Me -CH

Doublet (d)

2.45 2.48

Note: Values are standardized estimates based on substituent additivity rules and analogous 3-fluoro-4-nitrobenzoate scaffolds.

Why the Shift Matters?

In DMSO-


 , the H6 proton (ortho to nitro) often shifts further downfield than H2. If your sample contains the free acid  (hydrolysis impurity), the -COOH proton will appear at ~13.0 ppm in DMSO, whereas it is often broad or invisible in CDCl

.

Troubleshooting & Validation Workflow

Use this logic tree to confirm the identity of the synthesized product against potential isomers (e.g., the 2-fluoro isomer).

Validation Start Start Analysis Check_Ar Check Aromatic Region (7.5 - 9.0 ppm) Start->Check_Ar Count_H Are there exactly 2 Aromatic Protons? Check_Ar->Count_H Check_Split Analyze Splitting Patterns Count_H->Check_Split Yes Fail_Imp IMPURITY: Check starting material Count_H->Fail_Imp No H2_Split Is H2 a large Doublet? (J ~9-10 Hz) Check_Split->H2_Split H6_Split Is H6 a small Doublet? (J ~5-7 Hz) H2_Split->H6_Split Yes Fail_Iso POSSIBLE ISOMER: Check 2-Fluoro or 6-Fluoro analogs H2_Split->Fail_Iso No (Singlet/Triplet) Me_Split Check Ar-CH3 (2.4 ppm) Is it a Doublet (J ~2Hz)? H6_Split->Me_Split Yes H6_Split->Fail_Iso No Confirmed CONFIRMED: Methyl 3-fluoro-4-methyl-5-nitrobenzoate Me_Split->Confirmed Yes Me_Split->Fail_Iso No (Singlet)

Figure 2: Step-by-step spectral validation logic. The coupling of the Ar-CH


 group is the most overlooked confirmation of the 3-fluoro-4-methyl arrangement.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Dolphin, D., & AE, A. (2009). "Coupling Constants: 19F-1H Coupling." The Duke NMR Center.

  • ChemicalBook. (2024). "Methyl 4-fluoro-3-nitrobenzoate Properties and Spectral Analogies."

  • Reich, H. J. (2023). "WinPLT: NMR Chemical Shift Prediction & Substituent Effects." University of Wisconsin-Madison Chemistry.

Sources

Infrared (IR) spectroscopy absorption bands for nitro and ester groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and energetic materials analysis, distinguishing between nitro (


) and ester (

) functionalities is a critical quality attribute (CQA). While both groups are highly polar and electron-withdrawing, their vibrational signatures are distinct. This guide provides a technical comparison of their IR absorption bands, focusing on the mechanistic origins of their shifts and providing a validated workflow for structural elucidation.

Key Takeaway: The primary differentiator is the Carbonyl (


) stretch for esters (

) versus the distinctive "doublet" of Asymmetric and Symmetric

stretches for nitro groups (

and

).

Mechanistic Basis of Absorption

To interpret the spectra accurately, one must understand the vibrational physics governing these groups.

The Ester Group ( )

The ester functionality is dominated by the Carbonyl (


)  stretch. Because the carbonyl bond has a large dipole moment and high force constant, it produces a sharp, intense band.
  • Inductive Effect: The alkoxy oxygen (

    
    ) is electronegative, withdrawing electron density from the carbonyl carbon. This strengthens the 
    
    
    
    bond (higher
    
    
    ), shifting absorption to higher wavenumbers (
    
    
    ) compared to ketones (
    
    
    ).
  • Resonance Effect: Conversely, the lone pair on the alkoxy oxygen can donate into the carbonyl

    
    -system, which would lower the frequency. However, in esters, the inductive withdrawal dominates, maintaining the high wavenumber.
    
The Nitro Group ( )

The nitro group exhibits resonance equivalence between its two oxygen atoms, resulting in a bond order of approx. 1.5 for each


 bond. This symmetry necessitates two coupled vibrations:
  • Asymmetric Stretch (

    
    ):  The atoms move in opposite directions. This requires higher energy (
    
    
    
    ).
  • Symmetric Stretch (

    
    ):  The atoms expand/contract in unison. This occurs at lower energy (
    
    
    
    ).

Comparative Spectral Data

The following table synthesizes data from standard aliphatic and aromatic systems. Note the "Conjugation Shift" row, which is crucial for analyzing aromatic drug candidates (e.g., benzoates or nitrobenzenes).

FeatureNitro Group (

)
Ester Group (

)
Primary Diagnostic Band Asymmetric Stretch Carbonyl Stretch (

)
Frequency (Aliphatic)


Secondary Band Symmetric Stretch C-O Stretches (Fingerprint)
Frequency (Aliphatic)

Acyl C-O:

Alkyl O-C:

Intensity & Shape Strong, distinct "Vampire Teeth" doubletVery Strong, Sharp (

); Strong/Broad (

)
Conjugation Effect Lowers Frequency:


Lowers Frequency:

(e.g., Benzoates)
Ring Strain Effect MinimalRaises Frequency: Cyclic lactones can shift

Decision Logic & Workflow

The following diagram outlines the logical pathway for assigning an unknown peak in the "Functional Group Region" (


).

SpectralAssignment Start Unknown Spectrum Analysis Check1700 Check 1735-1750 cm⁻¹ Region Start->Check1700 Has1700 Strong, Sharp Peak Present? Check1700->Has1700 CheckFingerprint Check 1000-1300 cm⁻¹ Has1700->CheckFingerprint Yes Check1500 Check 1500-1560 cm⁻¹ Region Has1700->Check1500 No ConfirmEster Confirmation: ESTER (Look for C-O stretches) CheckFingerprint->ConfirmEster Has1500 Strong Peak Present? Check1500->Has1500 Check1350 Check 1300-1380 cm⁻¹ Has1500->Check1350 Yes Ambiguous Ambiguous/Other (Amide? Ketone?) Has1500->Ambiguous No ConfirmNitro Confirmation: NITRO (Requires Symmetric Pair) Check1350->ConfirmNitro

Figure 1: Decision logic for differentiating Ester and Nitro moieties based on primary absorbance bands.

Experimental Protocol: ATR-FTIR Analysis

For rapid screening in drug development, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and minimal sample preparation.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Crystal Cleaning:

    • Clean the ATR crystal with isopropanol and a lint-free Kimwipe.

    • Critical: Ensure no residue remains. Run a "Preview" scan to verify the baseline is flat.

  • Background Acquisition:

    • Acquire a background spectrum (air) using the same parameters as the sample (typically 4 scans,

      
       resolution).
      
    • Why: This subtracts atmospheric

      
       (
      
      
      
      ) and
      
      
      vapor.
  • Sample Application:

    • Solids: Place approx. 5 mg of powder on the crystal center. Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" or green zone).

    • Liquids: Pipette 10-20

      
      L to cover the crystal surface. No pressure arm needed.
      
  • Acquisition:

    • Scan range:

      
      .
      
    • Accumulations: 16 to 32 scans (improves Signal-to-Noise ratio).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity is wavelength-dependent (

      
      ).
      
    • Baseline correct if the baseline drifts due to scattering.

Troubleshooting & Overlap Analysis

In complex molecules containing both groups (e.g., Nitrobenzoates), spectral overlap can occur.

The "Fingerprint" Trap ( )
  • The Conflict: The Nitro symmetric stretch (

    
    ) sits very close to the Ester C-O stretches (
    
    
    
    ).
  • The Solution: Do not rely on the

    
     region alone.
    
    • First, validate the Ester Carbonyl (

      
      ) . If absent, the bands in the 1200s are likely not esters.[1]
      
    • Second, validate the Nitro Asymmetric (

      
      ) . This region is usually clear of ester bands.
      
    • Aromatic Overtones: If the compound is aromatic, look for the

      
       ring stretches at 
      
      
      
      and
      
      
      .[2] These are sharp and weak, whereas Nitro bands are broad and strong.

References

  • NIST Chemistry WebBook. Infrared Spectra of Ethyl Acetate (Ester Standard).[3] National Institute of Standards and Technology.[3][4][5][6][7] [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Nitrobenzene (Nitro Standard). National Institute of Standards and Technology.[3][4][5][6][7] [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Nitro Groups. [Link]

Sources

Technical Comparison Guide: Characterization of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical differentiation of Methyl 3-fluoro-4-methyl-5-nitrobenzoate from its regioisomers. This document is structured for researchers requiring definitive structural confirmation during synthesis optimization or drug substance characterization.

Executive Summary & Structural Challenge

In the development of kinase inhibitors and fluorinated pharmaceuticals, Methyl 3-fluoro-4-methyl-5-nitrobenzoate (Target) is a critical intermediate. It is typically synthesized via the nitration of methyl 3-fluoro-4-methylbenzoate.

The core challenge is Regioselectivity . The starting material contains three directing groups with conflicting orientational effects:

  • Fluorine (C3): Ortho/Para directing (deactivating).

  • Methyl (C4): Ortho/Para directing (activating).

  • Ester (C1): Meta directing (deactivating).

While the 5-nitro isomer is thermodynamically and kinetically favored due to the synergistic directing effects of the methyl and ester groups, significant quantities of the 2-nitro and 6-nitro isomers can form depending on temperature and reagents. Differentiating these requires precise analysis of aromatic proton coupling patterns.

Structural Analysis & Directing Effects

To validate the target structure, one must understand the competitive landscape of the nitration reaction.

The Directing Matrix
  • Target (5-Nitro): Formed by substitution ortho to the Methyl group and meta to the Ester. This position is electronically most favorable.

  • Isomer A (6-Nitro): Formed by substitution ortho to the Fluorine. This is sterically less hindered than position 2 but electronically less activated than position 5.

  • Isomer B (2-Nitro): Formed by substitution ortho to the Fluorine and ortho to the Ester. This is highly sterically congested and least likely, but trace amounts act as persistent impurities.

Visualization of Reaction Pathways

The following diagram maps the electronic logic governing the product distribution.

G Start Methyl 3-fluoro-4-methylbenzoate (Starting Material) Target TARGET: 5-Nitro Isomer (Major Product) Substituents: 1-COOMe, 3-F, 4-Me, 5-NO2 Start->Target Nitration (HNO3/H2SO4) Activation by 4-Me Direction by 1-COOMe Iso6 Isomer A: 6-Nitro (Minor Impurity) Substituents: 1-COOMe, 3-F, 4-Me, 6-NO2 Start->Iso6 Competitive Attack Ortho to 3-F Iso2 Isomer B: 2-Nitro (Trace Impurity) Substituents: 1-COOMe, 2-NO2, 3-F, 4-Me Start->Iso2 Sterically Hindered Ortho to 3-F & 1-COOMe

Figure 1: Reaction pathways showing the formation of the target scaffold and potential regioisomers based on electrophilic aromatic substitution rules.

Spectroscopic Differentiation ( H NMR)

The definitive method for differentiation is


H NMR Spectroscopy , specifically analyzing the aromatic region (7.0 – 8.5 ppm) . The presence of the Fluorine atom (

F, spin 1/2) introduces characteristic splitting (

) that, combined with proton-proton coupling (

), creates unique fingerprints for each isomer.
Comparative Data Table

Note: Chemical shifts (


) are estimates based on substituent additivity rules in CDCl

. Coupling constants (

) are theoretical values derived from standard aromatic fluorine systems.
FeatureTarget (5-Nitro) Isomer A (6-Nitro) Isomer B (2-Nitro)
Proton Positions H2 and H6H2 and H5H5 and H6
Relationship Meta to each otherPara to each otherOrtho to each other

Coupling
~1.5 – 2.0 Hz (Meta)~0 Hz (Para)~8.0 Hz (Ortho)
H-F Coupling (

)
H2: Ortho (~9 Hz)H6: Para (~6 Hz)H2: Ortho (~9 Hz)H5: Meta (~6 Hz)H5: Meta (~6 Hz)H6: Para (~6 Hz)
Pattern Appearance Two Doublets of Doublets (dd) Two Doublets (d) (Usually appear as singlets split only by F)Two Doublets (d) or AB System(Large splitting)
Key Distinction Visible Meta Coupling No H-H Coupling Large Ortho Coupling
Detailed Analysis of the Target Spectrum

To confirm you have the 5-Nitro isomer, look for this specific pattern:

  • Proton H2 (

    
     ppm): 
    
    • Located between the Ester and Fluorine.

    • Splits into a doublet due to Fluorine (

      
       Hz).
      
    • Each peak splits again into a doublet due to H6 (

      
       Hz).
      
    • Result: Distinct dd .

  • Proton H6 (

    
     ppm): 
    
    • Located between the Ester and Nitro group (highly deshielded, shifts downfield).

    • Splits into a doublet due to Fluorine (

      
       Hz - Para coupling is significant in fluorobenzenes).
      
    • Each peak splits again into a doublet due to H2 (

      
       Hz).
      
    • Result: Distinct dd .

Experimental Protocol: Isomer Purity Validation

Objective: Quantify the ratio of the 5-nitro target against 6-nitro and 2-nitro impurities using HPLC and NMR.

Method A: High-Performance Liquid Chromatography (HPLC)

Isomers often co-elute on standard C18 columns. A Phenyl-Hexyl or Fluorophenyl column is recommended for


-

selectivity.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).

  • Expected Elution Order:

    • Early: 2-Nitro (Steric twisting reduces planarity/retention).

    • Mid: 6-Nitro.

    • Late: 5-Nitro (Target) – Most planar and polarizable.

Method B: F NMR Quantification

F NMR is superior for crude reaction mixture analysis because it eliminates solvent overlap and simplifies the spectrum to single peaks (decoupled).

Protocol:

  • Sample Prep: Dissolve 20 mg crude solid in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run

    
    F NMR (typically -100 to -130 ppm range).
    
  • Differentiation:

    • Target (5-Nitro): Shift

      
       (e.g., -118 ppm).
      
    • Isomer (6-Nitro): Shift

      
       (e.g., -112 ppm) – The nitro group ortho to the methyl affects the electronic environment of the fluorine differently than when it is meta.
      
    • Integration: Integrate the distinct fluorine peaks to calculate molar ratios directly.

References

  • Nitration Regioselectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the dominance of activation by methyl vs.
  • NMR Coupling Constants: Reich, H. J. WinPLT and NMR Data. University of Wisconsin-Madison. (Authoritative source for

    
     and aromatic coupling values).
    
  • Synthesis of Nitrobenzoates: "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[1] Vol. 1, p.372 (1941). (Foundational protocol for nitrating benzoate esters).

  • Fluorine Substituent Effects: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. The compounds we handle, such as Methyl 3-fluoro-4-methyl-5-nitrobenzoate, are powerful tools. However, their inherent reactivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

The necessity for this level of detail arises from the compound's specific chemical properties. As a fluorinated nitroaromatic compound, it presents multiple hazards that must be addressed systematically. Nitroaromatic compounds are a known class of chemicals that can be toxic and mutagenic, posing a significant risk if handled improperly.[1][2][3] This guide is designed to be a self-validating system, where understanding the why behind each piece of PPE empowers you to work with confidence and security.

Hazard Profile of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Understanding the specific threats posed by a chemical is the foundation of any effective safety plan. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for Methyl 3-fluoro-4-methyl-5-nitrobenzoate provides a clear, quantitative basis for our PPE selection.

Hazard ClassificationGHS CodeDescription of RiskSource
Acute Toxicity, OralH302Harmful if swallowed.[4]
Skin Corrosion/IrritationH315Causes skin irritation.[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]

These classifications are not abstract warnings; they are direct indicators of the chemical's interaction with biological systems and dictate the necessary barriers we must put in place.

The Core Ensemble: Your Primary Defense

For routine laboratory operations involving Methyl 3-fluoro-4-methyl-5-nitrobenzoate at a research scale, a standard set of PPE is mandatory. All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

Eye and Face Protection: A Non-Negotiable Barrier

The H319 classification, "Causes serious eye irritation," is a critical directive.[4] Chemical splashes can cause significant and potentially irreversible damage.

  • What to Wear: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required.

  • Best Practice: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, upgrade to chemical splash goggles. For maximum protection, a full-face shield worn over safety glasses is the authoritative choice.[6][8][9] This combination protects the entire face from splashes and is a prudent measure when handling any potentially corrosive or irritating substance.

Hand Protection: Preventing Dermal Absorption

The designation H315, "Causes skin irritation," means that direct contact must be avoided.[4] Since this compound is a solid, incidental contact with dust or residue is the primary risk.

  • What to Wear: Nitrile gloves are the standard for handling most laboratory chemicals and provide adequate protection against incidental contact with Methyl 3-fluoro-4-methyl-5-nitrobenzoate.[8]

  • Operational Protocol: Always double-check gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[10] Never reuse disposable gloves.

Body Protection: Shielding Against Incidental Contact

Protecting your skin and personal clothing from contamination is crucial.

  • What to Wear: A flame-resistant lab coat is essential.[8][11] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Causality: The lab coat serves as a removable barrier. In the event of a spill, the contaminated coat can be quickly removed to minimize contact time with the hazardous substance.[12]

Respiratory Protection: When Engineering Controls Are Not Enough

While all work with this compound should ideally be performed in a fume hood, certain situations may require additional respiratory protection.

  • When to Use: If you are handling large quantities of the powder outside of a fume hood or if there is a risk of aerosolization (e.g., during a spill cleanup), respiratory protection is necessary.[13]

  • What to Wear: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P95 or P100) should be used.[14] All personnel required to wear respirators must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined, procedural approach to handling hazardous chemicals minimizes risk. The following workflow provides a clear, repeatable process for working with Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate Work Area (in Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (Gloves Last) gather_ppe->don_ppe weigh Weigh Compound in Hood don_ppe->weigh transfer Perform Chemical Transfer/ Reaction in Hood weigh->transfer decontaminate_tools Decontaminate Glassware & Tools in Hood transfer->decontaminate_tools dispose_waste Dispose of Chemical Waste (Halogenated Organics) decontaminate_tools->dispose_waste doff_ppe Doff PPE (Gloves First) dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All waste containing Methyl 3-fluoro-4-methyl-5-nitrobenzoate, including reaction residues and contaminated solvents, must be disposed of in a designated "Halogenated Organic Waste" container.[7] Because the compound contains fluorine, it falls into this category. Never dispose of this chemical down the drain.[7]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated solid waste should be double-bagged, sealed, and placed in a designated solid hazardous waste container for incineration.[12]

Emergency Procedures: A Rapid Response Framework

In the event of an exposure, immediate and correct action is vital. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response Protocol
  • Skin Contact: Immediately remove any contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[8][15][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[8][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air immediately.[8][15] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

cluster_response Immediate Actions cluster_assessment Assessment & Follow-Up start Exposure Event Occurs remove Remove from Exposure Source start->remove flush Flush Affected Area (Eyes/Skin for 15 min) remove->flush alert Alert Supervisor & Safety Officer flush->alert sds Consult SDS for Specific Instructions alert->sds medical Seek Immediate Medical Attention sds->medical report Complete Incident Report medical->report

Caption: Emergency Response Flowchart for Chemical Exposure.

By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This is not merely a set of rules, but a system built on scientific principles to manage the inherent risks of chemical research.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761.
  • Methyl 3-fluoro-4-nitrobenzo
  • NitroCompounds-Various.docx. University of Georgia Office of Research.
  • nitro razredčilo. Chemius.
  • Nitrobenzene - Incident management. GOV.UK.
  • Methyl 4-fluoro-3-nitrobenzoate - SAFETY D
  • Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide. Benchchem.
  • MSDS of Methyl 4-fluoro-3-nitrobenzo
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Major mechanisms of toxicity of nitroaromatic compounds.
  • Bioremediation of nitroaromatic compounds. Cambridge University Press.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

×

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Methyl 3-fluoro-4-methyl-5-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.